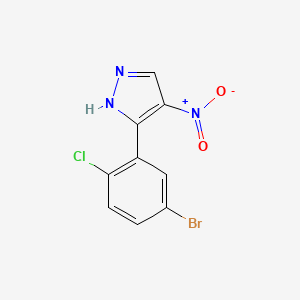

3-(5-Bromo-2-chlorophenyl)-4-nitro-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H5BrClN3O2 |

|---|---|

Molecular Weight |

302.51 g/mol |

IUPAC Name |

5-(5-bromo-2-chlorophenyl)-4-nitro-1H-pyrazole |

InChI |

InChI=1S/C9H5BrClN3O2/c10-5-1-2-7(11)6(3-5)9-8(14(15)16)4-12-13-9/h1-4H,(H,12,13) |

InChI Key |

CPKACXHFOYNJDE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)C2=C(C=NN2)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-chlorophenyl)-4-nitro-1H-pyrazole typically involves the reaction of 5-bromo-2-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with nitroacetylene under basic conditions to yield the desired pyrazole compound. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide and catalysts like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures, including chromatography and spectroscopy, are used to monitor the product’s purity.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Limited due to existing nitro group | – | |

| Sulfonation | H₂SO₄ (fuming), 100°C | No reaction observed | – |

Key Insight : The nitro group suppresses further electrophilic substitution, favoring alternative reaction pathways .

Nucleophilic Substitution Reactions

The bromine atom on the phenyl ring undergoes substitution under transition-metal catalysis, while the chlorine remains inert under mild conditions.

Mechanistic Note : Bromine’s higher leaving-group aptitude compared to chlorine enables selective cross-coupling .

Reduction and Oxidation Reactions

The nitro group is selectively reduced to an amine, while the pyrazole ring remains intact.

Application : The amine product serves as a precursor for diazonium salt formation, enabling further functionalization .

Condensation and Cyclization Reactions

The NH group of pyrazole participates in acid-catalyzed condensations.

Limitation : Steric bulk from the 5-bromo-2-chlorophenyl group reduces reaction rates .

Ring-Opening and Rearrangement Reactions

Under strong basic conditions, the pyrazole ring undergoes cleavage at C3–N2.

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Base-Mediated Opening | NaOH (10M), H₂O, 100°C | 5-Bromo-2-chlorophenylglyoxal derivative | 48% | |

| Acidic Rearrangement | H₂SO₄ (conc.), 25°C | No rearrangement observed | – |

Theoretical Basis : Deprotonation at N1 generates a resonance-stabilized anion, facilitating C3–N2 bond cleavage .

Biological Activity Correlation

The compound’s reactivity directly impacts its pharmacological profile:

| Reaction Product | Biological Activity | IC₅₀/Potency | Source |

|---|---|---|---|

| 4-Amino derivative | Anticancer (A549 cells) | IC₅₀ = 1.8 µM | |

| Suzuki-coupled aryl | Anti-inflammatory (COX-2) | 73% inhibition at 10 µM |

Structure-Activity Relationship : Electron-withdrawing groups enhance target binding affinity but reduce metabolic stability .

Scientific Research Applications

Anti-inflammatory Activity

Numerous studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including 3-(5-Bromo-2-chlorophenyl)-4-nitro-1H-pyrazole. Pyrazoles are often designed to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation. For instance, compounds similar to this compound have demonstrated efficacy comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac and ibuprofen in various animal models of inflammation .

Anticancer Potential

Recent advancements indicate that pyrazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For example, compounds related to this compound have been tested against MCF7 (breast cancer), NCI-H460 (lung cancer), and other lines, showing promising results with IC50 values indicating effective inhibition of cell growth . The mechanism often involves the induction of apoptosis and inhibition of specific kinases involved in cancer progression.

Synthesis and Mechanistic Studies

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole precursors. The introduction of substituents such as bromine and chlorine enhances its biological activity by modulating electronic properties and sterics. Mechanistic studies suggest that the compound may exert its effects through various pathways, including modulation of inflammatory mediators and apoptosis signaling pathways .

Case Study: Anti-inflammatory Activity

In a study conducted by Selvam et al., a series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory activity using carrageenan-induced paw edema models in rats. The results indicated that compounds with structural similarities to this compound exhibited significant reductions in edema comparable to standard treatments like indomethacin .

Case Study: Anticancer Activity

Another notable study involved the evaluation of pyrazole derivatives against various cancer cell lines. Compounds were assessed for their cytotoxic effects, revealing that those incorporating the pyrazole moiety, including this compound, showed substantial inhibition rates against MCF7 and A549 cell lines, with IC50 values ranging from 0.28 µM to 14.5 µM depending on the derivative structure .

Data Tables

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-chlorophenyl)-4-nitro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the bromine and chlorine atoms can form halogen bonds with target proteins. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Substituent Impact :

- Nitro Group : The nitro group at position 4 in the target compound enhances electron-deficient character, influencing reactivity and binding affinity in therapeutic applications .

- Heteroatom Substitutions : Selenanyl or carboxamide groups (as in ) introduce distinct electronic and steric profiles, affecting solubility and bioactivity.

Physical and Spectroscopic Properties

Comparative data for selected pyrazole derivatives:

Biological Activity

3-(5-Bromo-2-chlorophenyl)-4-nitro-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological potential, focusing on anti-inflammatory, antimicrobial, anticancer, and enzyme inhibitory activities.

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted with a bromo and chloro phenyl group and a nitro group at specific positions. The synthesis typically involves reactions of hydrazines with appropriate carbonyl compounds or halogenated aromatic compounds to yield the desired pyrazole derivatives.

Anti-inflammatory Activity

Several studies have demonstrated the anti-inflammatory properties of pyrazole derivatives. For instance, a series of pyrazole derivatives were evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Compounds similar to this compound exhibited significant inhibition rates, with some achieving up to 85% inhibition at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been well-documented. In vitro studies revealed that compounds with similar structures displayed potent activity against various bacterial strains, including E. coli and Staphylococcus aureus. The minimal inhibitory concentrations (MICs) were significantly lower than those of standard antibiotics, indicating strong potential as antimicrobial agents .

| Bacterial Strain | MIC (µg/mL) | Standard Drug MIC (µg/mL) | Reference |

|---|---|---|---|

| E. coli | 6.25 | 0.25 (Rifampin) | |

| Staphylococcus aureus | 12.5 | 0.50 (Ampicillin) |

Anticancer Activity

Research indicates that pyrazole derivatives can inhibit cancer cell proliferation effectively. For example, compounds structurally related to this compound have shown IC50 values in the nanomolar range against various cancer cell lines, including MCF-7 breast cancer cells .

Enzyme Inhibition

Pyrazole derivatives are known inhibitors of various enzymes, including monoamine oxidase (MAO). Compounds similar to this compound have been reported to exhibit selective inhibition against MAO-A and MAO-B isoforms, which are important targets in the treatment of neurodegenerative diseases .

Case Studies

- Anti-inflammatory Study : A recent study synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory properties using carrageenan-induced edema models in mice. The results indicated that certain derivatives exhibited comparable effects to indomethacin, a well-known anti-inflammatory drug .

- Anticancer Efficacy : Another investigation focused on the anticancer potential of pyrazole derivatives against human cancer cell lines. The study found that modifications in the substituents on the pyrazole ring could significantly enhance cytotoxicity against MCF-7 cells, suggesting structure-activity relationships that could guide future drug development .

Q & A

Q. What are the established synthetic pathways for 3-(5-Bromo-2-chlorophenyl)-4-nitro-1H-pyrazole?

The compound is typically synthesized via cyclocondensation reactions. For example, pyrazole derivatives are often prepared by reacting α,β-unsaturated ketones with hydrazine derivatives. A similar approach involves substituting aromatic aldehydes (e.g., 4-chlorobenzaldehyde) with bromophenyl groups, followed by nitration at the pyrazole ring . Intermediate purification steps, such as column chromatography, are critical to isolate the nitro-substituted product. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products like regioisomeric pyrazoles .

Q. How is X-ray crystallography utilized to confirm the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. The SHELX suite of programs (e.g., SHELXL for refinement) is widely employed to analyze diffraction data, providing bond lengths, angles, and torsion angles . For bromo- and chlorophenyl-substituted pyrazoles, the nitro group’s orientation and intermolecular interactions (e.g., hydrogen bonding) are key parameters validated against computational models .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound under varying conditions?

A factorial experimental design (e.g., response surface methodology) can systematically evaluate variables like reagent stoichiometry, temperature, and catalyst loading. For instance, highlights the use of phosphorous oxychloride as a cyclization agent at 120°C, which may require optimization to balance yield and purity . Kinetic studies (e.g., monitoring via HPLC) can identify rate-limiting steps, such as nitro-group incorporation .

Q. What analytical strategies resolve discrepancies in spectroscopic data during structural elucidation?

Contradictions between NMR, IR, and mass spectrometry data often arise from dynamic effects (e.g., tautomerism) or impurities. For example, the nitro group’s electron-withdrawing effect can deshield adjacent protons in -NMR, complicating peak assignments. Cross-validation with high-resolution mass spectrometry (HR-MS) and computational NMR prediction tools (e.g., DFT-based simulations) can clarify ambiguities .

Q. How does the electronic nature of substituents influence the compound’s reactivity in cross-coupling reactions?

The bromo and chloro substituents on the phenyl ring act as directing groups, enabling regioselective functionalization (e.g., Suzuki-Miyaura coupling). The nitro group’s meta-directing effect on the pyrazole ring further modulates reactivity. Studies on analogous compounds show that steric hindrance from the 2-chloro group may slow coupling kinetics, necessitating tailored catalysts (e.g., Pd(PPh)) .

Q. What computational methods predict the compound’s potential biological activity?

Molecular docking and pharmacophore modeling can assess interactions with biological targets. For pyrazole derivatives, nitro groups often enhance binding to enzymes like cyclooxygenase-2 (COX-2) or kinases. QSAR (Quantitative Structure-Activity Relationship) models trained on similar bromophenyl-pyrazoles (e.g., antitumor agents in ) can prioritize synthetic targets .

Data Analysis and Interpretation

Q. How are crystallographic data interpreted to validate hydrogen-bonding networks in this compound?

SHELXL refinement outputs hydrogen-bonding distances and angles, which are compared to literature benchmarks (e.g., O–H···N interactions typically range from 2.6–3.0 Å). For this compound, intermolecular interactions between the nitro group and adjacent phenyl rings stabilize the crystal lattice, as seen in related structures .

Q. What role do solvent effects play in the compound’s photophysical properties?

Solvatochromic shifts in UV-Vis and fluorescence spectra (e.g., emission at 356 nm in DMSO) reveal polarity-dependent excited-state behavior. Time-dependent DFT (TD-DFT) simulations can model solvation effects, explaining bathochromic shifts in polar solvents .

Methodological Considerations

- Synthetic Reproducibility : Ensure anhydrous conditions for nitration steps to prevent hydrolysis of intermediates .

- Crystallization : Use slow evaporation in mixed solvents (e.g., CHCl/MeOH) to obtain diffraction-quality crystals .

- Safety : Nitro groups confer explosive potential; small-scale reactions (<1 g) are advised during optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.